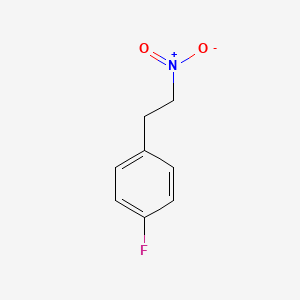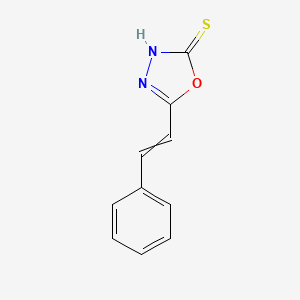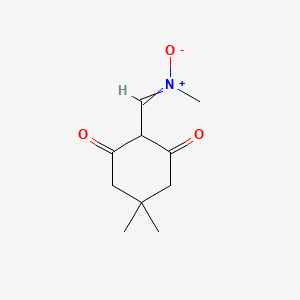
N-hydroxyanthracene-9-carbonimidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxyanthracene-9-carbonimidoyl chloride: is an organic compound with the molecular formula C15H10ClNO It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group and a carbonimidoyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxyanthracene-9-carbonimidoyl chloride typically involves the reaction of 9-anthraldehyde oxime with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
-
Formation of 9-anthraldehyde oxime:
- 9-anthraldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form 9-anthraldehyde oxime.
- Reaction conditions: Solvent (ethanol or methanol), temperature (room temperature to reflux), reaction time (several hours).
-
Conversion to this compound:
- 9-anthraldehyde oxime is treated with thionyl chloride to form this compound.
- Reaction conditions: Solvent (dichloromethane or chloroform), temperature (0°C to room temperature), reaction time (1-2 hours).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: N-hydroxyanthracene-9-carbonimidoyl chloride undergoes various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized to form anthraquinone derivatives.
- Common reagents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
-
Reduction:
- Reduction of the carbonimidoyl chloride group can yield amine derivatives.
- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
-
Substitution:
- The chloride group can be substituted with nucleophiles to form various derivatives.
- Common reagents: Ammonia (NH3), amines, alcohols.
Major Products:
- Oxidation products: Anthraquinone derivatives.
- Reduction products: Amine derivatives.
- Substitution products: Various substituted anthracene derivatives.
科学的研究の応用
Chemistry:
- N-hydroxyanthracene-9-carbonimidoyl chloride is used as a building block in the synthesis of more complex organic molecules.
- It serves as a precursor for the preparation of anthraquinone dyes and pigments.
Biology:
- The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry:
- It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of N-hydroxyanthracene-9-carbonimidoyl chloride involves its ability to undergo various chemical transformations. The hydroxyl group and carbonimidoyl chloride functional group are reactive sites that participate in oxidation, reduction, and substitution reactions. These reactions can lead to the formation of biologically active compounds that interact with molecular targets such as enzymes and receptors. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed.
類似化合物との比較
- 9-anthraldehyde oxime
- Anthraquinone
- 9-hydroxyanthracene
Comparison:
- Compared to 9-anthraldehyde oxime, it has a more reactive carbonimidoyl chloride group, making it suitable for further functionalization.
- Anthraquinone is primarily known for its use in dyes and pigments, while this compound has broader applications in organic synthesis and potential biological activity.
- 9-hydroxyanthracene is a simpler compound with fewer functional groups, limiting its reactivity compared to this compound.
N-hydroxyanthracene-9-carbonimidoyl chloride:
特性
IUPAC Name |
N-hydroxyanthracene-9-carboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-15(17-18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCKUONLZVGZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one](/img/structure/B11725871.png)



carbonyl}carbamate](/img/structure/B11725894.png)
![N''-{[(2-Chlorophenyl)methylidene]amino}guanidine](/img/structure/B11725900.png)
![2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11725911.png)



![2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11725951.png)
![8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725953.png)
![2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11725965.png)

